3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is an organic compound characterized by its sulfonamide functional group attached to a substituted benzene ring. The molecular formula for this compound is . It falls under the classification of sulfonamides, which are compounds containing a sulfonamide group (-SO₂NH₂) that are widely used in pharmaceuticals and agricultural chemistry.
This compound is synthesized primarily for research purposes, particularly in the fields of medicinal chemistry and organic synthesis. It serves as a precursor or intermediate in the development of various biologically active molecules.
3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide is classified as:
The synthesis of 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide typically involves the following steps:
The reaction mechanism involves electrophilic substitution where the sulfonyl chloride group reacts with the aromatic ring, resulting in the formation of the sulfonamide bond.
3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide features:
The structural formula can be represented as follows:
The compound's molecular weight is approximately 201.64 g/mol.
3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide can undergo several types of chemical reactions:
The reactivity of the sulfonamide group makes it versatile for further functionalization in synthetic organic chemistry.
The mechanism of action for 3-chloro-5-fluoro-4-methoxybenzene-1-sulfonamide primarily involves:
3-Chloro-5-fluoro-4-methoxybenzene-1-sulfonamide has several scientific applications:
Sulfonamides represent the first class of synthetic antibiotics systematically deployed against bacterial infections, marking a transformative era in chemotherapeutics. Early acyclic sulfonamide drugs (e.g., sulfadiazine, sulfamethoxazole) contained an arylamine group at the N4 position, which was frequently associated with severe allergic reactions in patients [4]. This limitation spurred innovation toward cyclic sulfonamides (sultams), which lack the allergenic arylamine moiety while demonstrating enhanced biological activity [4]. Sultams evolved from narrow-spectrum antibacterial agents to multifunctional pharmacophores with applications in oncology, virology, and metabolic disease management. By 2021, the FDA approved the sultam-derived drug odevixibat for cholestatic liver disorders, underscoring the scaffold’s therapeutic versatility [4].
The discovery of mobile sulfonamide resistance genes (sul1–sul4) further illustrates the historical interplay between sulfonamide deployment and bacterial evolution. The sul4 gene, identified in 2017 from antibiotic-polluted river sediments, shares <34% amino acid identity with earlier variants and is already widespread across Asia and Europe [5]. This highlights the ongoing pressure exerted by sulfonamide usage on microbial genomes.
Table 1: Evolution of Sulfonamide-Based Therapeutics
Generation | Examples | Structural Features | Primary Therapeutic Use |
---|---|---|---|
First-Generation | Sulfadiazine | Acyclic, N4-arylamine | Antibacterial |
Second-Generation | Odevixibat | Cyclic (sultam), no N4-arylamine | Cholestasis management |
Modern Derivatives | ABT-639 (sultam-adjacent) | Halogenated aromatic sulfonamide | T-type calcium channel blockade |
Halogenation—particularly fluorination and chlorination—of aromatic sulfonamides has emerged as a pivotal strategy for optimizing drug-like properties. Fluorine’s high electronegativity (3.98 Pauling scale) and small atomic radius facilitate strategic interactions with biological targets, enhancing binding affinity and membrane permeability [6]. Chlorine, with its hydrophobic bulk, improves steric complementarity in enzyme active sites and reduces metabolic oxidation rates [8]. Contemporary drug discovery leverages these halogens to refine pharmacokinetics and target engagement.
Structural trends across 59 sultam lead compounds reveal that halogenated derivatives exhibit optimal physicochemical profiles:
Table 2: Impact of Halogenation on Sulfonamide Bioactivity
Structural Feature | Role in Bioactivity | Example Application |
---|---|---|
Fluorine Substitution | Enhances metabolic stability, membrane permeability, and electrostatic target interactions | Fluorinated sulfonamides in IDO1 inhibition [6] |
Chlorine Substitution | Blocks cytochrome P450 oxidation sites; improves steric fit in hydrophobic pockets | Cav3.2 calcium channel blockers (e.g., ABT-639) [8] |
Heteroaromatic Fusion | Enables π-stacking with target proteins; modulates electronic density | Anticancer sultams [4] |
The strategic placement of chlorine at the meta-position (C3), fluorine at C5, and methoxy at C4 on the benzenesulfonamide scaffold synergistically addresses multiple drug design challenges:
Molecular docking analyses further validate this substitution pattern. In IDO1 inhibitors, the 3-chloro-5-fluoro-4-methoxy motif positions the sulfonamide oxygen for coordination with the heme iron atom, while auxiliary halogen and methoxy groups form van der Waals contacts with Phe-163 and Phe-226 residues in the substrate cavity [1] [6].
Table 3: Molecular Descriptors of 3-Chloro-5-Fluoro-4-Methoxybenzene-1-Sulfonamide
Property | Value | Significance |
---|---|---|
Molecular Formula | C₇H₇ClFNO₃S | Confirms halogen and sulfonamide functionality |
Molecular Weight | 239.65 g/mol | Within ideal range for cell permeability (<500 Da) |
Topological Polar Surface Area | 75.6 Ų | Predicts moderate oral bioavailability |
Calculated LogP (cLogP) | 2.1 | Balances solubility and membrane penetration |
Synthetic accessibility underscores this scaffold’s utility. Key intermediates like 1-bromo-2-chloro-4-fluoro-5-methoxybenzene (CAS 1823372-35-5) and 3-chloro-5-fluoro-4-methoxyaniline (CAS CDS021066) are commercially available, enabling modular derivatization via sulfonation, amidation, or nucleophilic substitution [9] [10]. This facilitates rapid structure-activity relationship exploration to optimize target inhibition, as demonstrated in the discovery of IDO1 inhibitors with IC₅₀ values <1 μM [1].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2